molecular formula C18H20ClFN2O B271596 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B271596
M. Wt: 334.8 g/mol
InChI Key: ASYRTUIOWORHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a selective norepinephrine reuptake inhibitor (SNRI) and has been studied extensively for its ability to modulate neurotransmitter activity in the brain. In 2.2]octan-3-amine.

Mechanism of Action

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine involves the inhibition of norepinephrine reuptake in the brain. This compound binds to the norepinephrine transporter and prevents the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine have been studied extensively in animal models. This compound has been shown to increase the concentration of norepinephrine in the brain, which can lead to an increase in heart rate, blood pressure, and respiratory rate. This compound has also been shown to modulate the activity of other neurotransmitters in the brain, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is its specificity for the norepinephrine transporter. This compound has a high affinity for the norepinephrine transporter, which makes it an ideal tool for studying the role of norepinephrine in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine. One direction is to study the effects of this compound on other neurotransmitter systems in the brain, including dopamine and serotonin. Another direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to optimize the synthesis of this compound and improve its safety profile for use in clinical settings.

Synthesis Methods

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-fluorophenylacetic acid with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 1-azabicyclo[2.2.2]octane in the presence of a reducing agent to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is in the treatment of depression and anxiety disorders. This compound has been shown to modulate the activity of neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.

properties

Product Name

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C18H20ClFN2O

Molecular Weight

334.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H20ClFN2O/c19-15-9-13(1-3-16(15)20)18-4-2-14(23-18)10-21-17-11-22-7-5-12(17)6-8-22/h1-4,9,12,17,21H,5-8,10-11H2

InChI Key

ASYRTUIOWORHKC-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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